
N-(2,4-dichlorophenyl)-N'-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of thiazole urea derivatives, such as the one , typically involves the reaction of amino-substituted thiazoles with isocyanates. For instance, Ling et al. (2008) described the synthesis of novel thiazolyl urea derivatives by reacting 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene. The resulting compounds were confirmed through elemental analysis, 1H NMR, and X-ray diffraction, indicating a robust method for producing such derivatives with potential antitumor activities (Ling et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazole urea derivatives is characterized by the presence of a thiazole ring connected to a urea moiety. This configuration contributes to the compound's biological activity. For example, the study by Song et al. (2008) on a similar compound, N-(2,6-difluorobenzoyl)-N'-(5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl)urea, revealed that the urea scaffold in each molecule is planar due to intramolecular N-H···O hydrogen bonding. The structure was elucidated using X-ray crystallography, NMR, MS, and IR techniques, highlighting the compound's potential for fungicidal activities (Song et al., 2008).
Chemical Reactions and Properties
Thiazole urea compounds participate in various chemical reactions due to the reactive sites present in both the thiazole and urea components. The reactivity can be exploited to synthesize derivatives with enhanced biological activities. For instance, Gazieva et al. (2009) studied the α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with different imidazolidin-2-ones, leading to the synthesis of novel glycoluril derivatives. These compounds were characterized using X-ray diffraction, demonstrating the versatility of thiazole urea derivatives in chemical synthesis (Gazieva et al., 2009).
Physical Properties Analysis
The physical properties of thiazole urea derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be influenced by the substituents on the thiazole ring and the urea moiety. For example, Zhang et al. (2017) reported on the crystal structure and spectral properties of a coumarin-thiadiazole urea derivative, emphasizing the impact of molecular interactions on the compound's physical properties (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS2/c1-6-10(20-12(19)17(6)2)16-11(18)15-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSRVKAZALQYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1C)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-3-(3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

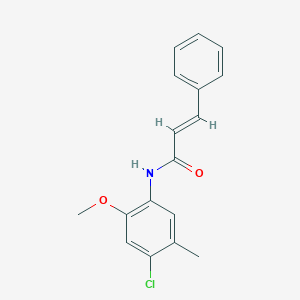


![(5-bromo-2,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5646114.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5646130.png)
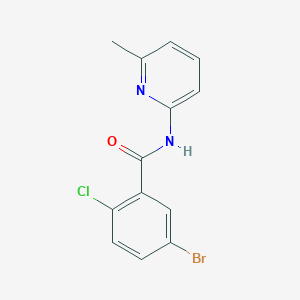
![4-{1-cyclohexyl-5-[1-(1H-imidazol-1-ylmethyl)cyclopropyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5646145.png)
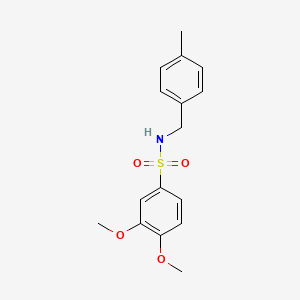
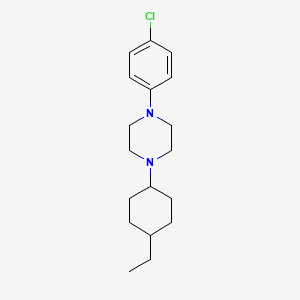
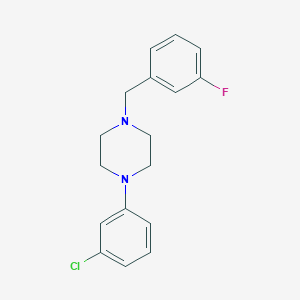
![1-[2-(2-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5646181.png)
![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)
![2-{[3'-(methylthio)biphenyl-3-yl]oxy}acetamide](/img/structure/B5646192.png)
